molecular formula C30H26N6O3 B195333 Edaravone trimer CAS No. 68195-63-1

Edaravone trimer

Cat. No. B195333
CAS RN: 68195-63-1
M. Wt: 518.6 g/mol
InChI Key: NJMSAXXLZUMLAT-UHFFFAOYSA-N
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Description

Edaravone trimer is an impurity of Edaravone . Edaravone is a potent free radical scavenger that reduces reactive oxygen species, inhibits apoptosis, and blocks nonenzymatic peroxidation and lipoxygenase activity . It is used as a free radical scavenging drug for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis .

Scientific Research Applications

1. Treatment of Cerebral Ischemia/Reperfusion Injury

  • Summary of the Application: Edaravone is a clinically approved cerebroprotective agent against ischemic stroke and amyotrophic lateral sclerosis . A new formulation of edaravone, known as edaravone-IL, has been developed to improve its physicochemical properties and biodistribution .
  • Methods of Application: The edaravone-IL was prepared with tetrabutylphosphonium cation, which increased the water solubility of edaravone without decreasing its antioxidative activity . Upon suspension in water, edaravone-IL formed negatively charged nanoparticles .
  • Results or Outcomes: Intravenous administration of edaravone-IL showed significantly higher blood circulation time and lower distribution in the kidney compared with edaravone solution . Moreover, edaravone-IL significantly suppressed brain cell damage and motor functional deficits in model rats of cerebral I/R injury .

2. Stabilization of Edaravone Aqueous Solution

  • Methods of Application: Lowering the pH and deoxygenation can effectively increase the stability of aqueous edaravone solution, since the former reduces edaravone anion concentration and the latter inhibits edaravone radical formation .
  • Results or Outcomes: The formation of a bisulfite adduct of edaravone was suggested by 13 C NMR and HPLC studies . Therefore, the stabilizing effect of sodium bisulfite is ascribed to the formation of a bisulfite adduct of edaravone and, consequently, reduction in the concentration of edaravone anion .

3. Stabilization of Edaravone Aqueous Solution with Glutathione

  • Summary of the Application: Glutathione (GSH) has been found to stabilize an aqueous edaravone solution during storage at 60°C for 4 weeks, and prevent the formation of potentially carcinogenic phenylhydrazine .
  • Methods of Application: One possible explanation is that GSH undergoes intermolecular hydrogen bonding with edaravone anions, while cysteine does not, as it favors intramolecular hydrogen bonding . The combination of GSH and sodium bisulfite (NaHSO3) stabilized aqueous edaravone at room temperature for more than 1 year even under aerobic conditions .

4. Development of Edaravone Ionic Liquids

  • Summary of the Application: Edaravone solution and edaravone-IL suspension containing antioxidative stabilizers were prepared .
  • Methods of Application: The details of the methods of application or experimental procedures are not specified in the source .
  • Results or Outcomes: The results or outcomes obtained are not specified in the source .

5. Stabilization of Edaravone Aqueous Solution with Glutathione

  • Summary of the Application: Glutathione (GSH) has been found to stabilize an aqueous edaravone solution during storage at 60°C for 4 weeks, and prevent the formation of potentially carcinogenic phenylhydrazine .
  • Methods of Application: One possible explanation is that GSH undergoes intermolecular hydrogen bonding with edaravone anions, while cysteine does not, as it favors intramolecular hydrogen bonding . The combination of GSH and sodium bisulfite (NaHSO3) stabilized aqueous edaravone at room temperature for more than 1 year even under aerobic conditions .

6. Development of Edaravone Ionic Liquids

  • Summary of the Application: Edaravone solution and edaravone-IL suspension containing antioxidative stabilizers were prepared .
  • Methods of Application: The details of the methods of application or experimental procedures are not specified in the source .
  • Results or Outcomes: The results or outcomes obtained are not specified in the source .

properties

IUPAC Name

5-methyl-4,4-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N6O3/c1-19-25(27(37)34(31-19)22-13-7-4-8-14-22)30(21(3)33-36(29(30)39)24-17-11-6-12-18-24)26-20(2)32-35(28(26)38)23-15-9-5-10-16-23/h4-18,25-26H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMSAXXLZUMLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edaravone trimer

CAS RN

68195-63-1
Record name Edaravone Trimer
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD3GWF6HFZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Tanaka, N Sugimura, A Fujisawa… - Journal of clinical …, 2017 - jstage.jst.go.jp
… of edaravone trimer … edaravone trimer by combination with edaravone radical 2. It is noteworthy that the yield of edaravone dimer was very small compared to that of edaravone trimer. In …
Number of citations: 14 www.jstage.jst.go.jp
M Tanaka, S Motomiya, A Fujisawa… - Journal of Clinical …, 2017 - jstage.jst.go.jp
… In fact, we observed the production of an edaravone trimer, which requires edaravone … We previously found that this precipitate mostly consists of edaravone trimer and small amounts of …
Number of citations: 8 www.jstage.jst.go.jp
T Fukuta, M Ikeda-Imafuku, Y Iwao - Molecular Pharmaceutics, 2023 - ACS Publications
… The precipitates were previously reported to mainly consist of edaravone trimer, which is formed by reaction among edaravone radicals generated in aqueous solution and small …
Number of citations: 2 pubs.acs.org

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